molecular formula C15H14O5 B6243435 4-(4-ethoxybenzoyl)benzene-1,2,3-triol CAS No. 69471-29-0

4-(4-ethoxybenzoyl)benzene-1,2,3-triol

Cat. No.: B6243435
CAS No.: 69471-29-0
M. Wt: 274.27 g/mol
InChI Key: VYIBOCHDJVESIU-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzoyl)benzene-1,2,3-triol is an organic compound characterized by the presence of an ethoxy group attached to a benzoyl moiety, which is further connected to a benzene ring substituted with three hydroxyl groups at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)benzene-1,2,3-triol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 1,2,3-trihydroxybenzene.

    Esterification: The 4-ethoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Friedel-Crafts Acylation: The acid chloride is then reacted with 1,2,3-trihydroxybenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)benzene-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethoxybenzoyl)benzene-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling: It can modulate cell signaling pathways, potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxybenzoyl)benzene-1,2,3-triol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Hydroxybenzoyl)benzene-1,2,3-triol: Contains a hydroxy group instead of an ethoxy group.

    4-(4-Methylbenzoyl)benzene-1,2,3-triol: Features a methyl group instead of an ethoxy group.

Uniqueness

4-(4-Ethoxybenzoyl)benzene-1,2,3-triol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs

Properties

CAS No.

69471-29-0

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(4-ethoxyphenyl)-(2,3,4-trihydroxyphenyl)methanone

InChI

InChI=1S/C15H14O5/c1-2-20-10-5-3-9(4-6-10)13(17)11-7-8-12(16)15(19)14(11)18/h3-8,16,18-19H,2H2,1H3

InChI Key

VYIBOCHDJVESIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O

Purity

95

Origin of Product

United States

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